molecular formula C17H21N5O3 B2665637 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide CAS No. 2034353-11-0

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Cat. No.: B2665637
CAS No.: 2034353-11-0
M. Wt: 343.387
InChI Key: QMZAKCVSCHNPGX-UHFFFAOYSA-N
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Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is a synthetic compound built on a 1,3,5-triazine scaffold, a structure known for its versatile applications in medicinal and synthetic chemistry. The core 1,3,5-triazine structure is a privileged pharmacophore in drug discovery, with derivatives demonstrating a wide range of biological activities, including serving as potent enzyme inhibitors for targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative conditions . Furthermore, the specific substitution pattern of this compound, featuring a morpholino ring and a methoxy group, is a common motif in active condensation agents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), which are extensively used in green chemistry for promoting amide bond formation in water and for the crosslinking of biopolymers such as carboxymethyl cellulose (CMC) to create advanced materials with enhanced mechanical and barrier properties . The incorporation of the 2-phenylacetamide moiety further suggests potential for interaction with various biological targets, making this molecule a valuable chemical tool for researchers exploring new therapeutic agents, developing novel biomaterials, or studying synthetic methodology. This product is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-17-20-14(19-16(21-17)22-7-9-25-10-8-22)12-18-15(23)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZAKCVSCHNPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, while the phenylacetamide group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Triazines with Morpholino/Piperidino Substitutions

  • N-(4,6-Dipiperidino/Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives (Compounds 15–28): These derivatives replace the methoxy and phenylacetamide groups with amino acid residues.
  • 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f): This compound substitutes the methoxy group with a chloro atom and replaces the phenylacetamide with a diethylamine group. The chloro group increases electrophilicity, making it reactive in nucleophilic substitution reactions, while the diethylamine group reduces polarity compared to morpholino .

Triazines with Ureido/Aryl Linkages

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl Ureido Derivatives (e.g., Compound 21, 30): These derivatives incorporate ureido or benzamide linkages, enhancing π-π stacking interactions with aromatic biological targets. For example, methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (21) exhibits antiproliferative activity, likely due to its planar aromatic system and hydrogen-bonding motifs .

Methoxy-Substituted Analogues

  • (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol (4d): This compound shares the 4-methoxy-6-morpholino-triazine core but replaces the phenylacetamide with a phenolic hydrazone group.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Positions 4, 6) Attached Group Key Properties Reference
This compound Methoxy (4), Morpholino (6) Phenylacetamide Moderate polarity, potential CNS activity due to acetamide group
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f) Chloro (4), Morpholino (6) Diethylamine High reactivity (Cl), lower solubility
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives Morpholino (4,6) Amino acids Enhanced solubility, chiral centers
Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (21) Morpholino (4,6) Ureido-benzoate Antiproliferative activity, planar aromatic system

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Triazine Core : The 1,3,5-triazine ring is known for its ability to interact with various biological targets.
  • Morpholino Group : This moiety enhances solubility and bioavailability.
  • Phenylacetamide Structure : This part of the molecule is often associated with anticancer properties.

The molecular formula for this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, with a molecular weight of approximately 320.36 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazine core may inhibit specific enzymes involved in cellular metabolism.
  • Anticancer Activity : The phenylacetamide component has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains.

Anticancer Activity

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, the following results were observed:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)25Induction of apoptosis
MDA-MB-468 (Breast)30Inhibition of tubulin polymerization
PC3 (Prostate)20Cell cycle arrest in G2/M phase

These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, with varying degrees of potency.

Study 1: Anticancer Potential

A recent study investigated the effects of this compound on prostate cancer cells (PC3). The results demonstrated that at an IC50 value of 20 µM, the compound significantly reduced cell viability and induced apoptosis through caspase activation. Histological examination revealed increased apoptosis markers in treated cells compared to controls.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate antibacterial activity with MIC values ranging from 50 to 100 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

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